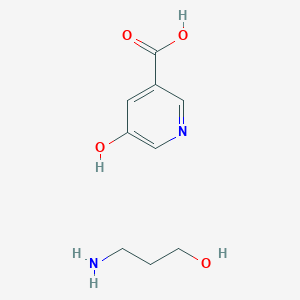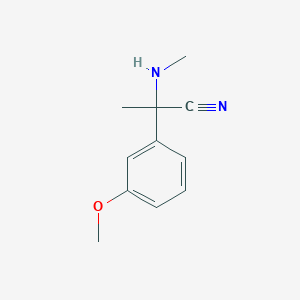![molecular formula C15H13NO2 B12534289 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde CAS No. 819076-94-3](/img/structure/B12534289.png)
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further connected to an oxime group through a phenylethylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the oxime linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-{[(1-Phenylethylidene)amino]oxy}benzoic acid.
Reduction: Formation of 4-{[(1-Phenylethyl)amino]oxy}benzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the oxime group may interact with metal ions or other biomolecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the oxime group and phenylethylidene linkage.
4-{[(1-Phenylethyl)amino]oxy}benzaldehyde: Similar structure but with a reduced oxime group.
4-Nitrobenzaldehyde: Contains a nitro group instead of the oxime group.
Uniqueness
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is unique due to its combination of an aldehyde group, an oxime group, and a phenylethylidene linkage.
Propriétés
Numéro CAS |
819076-94-3 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-(1-phenylethylideneamino)oxybenzaldehyde |
InChI |
InChI=1S/C15H13NO2/c1-12(14-5-3-2-4-6-14)16-18-15-9-7-13(11-17)8-10-15/h2-11H,1H3 |
Clé InChI |
WNDYVIUFQZEZDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


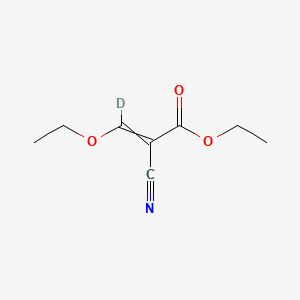
![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)
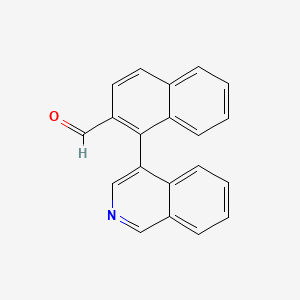

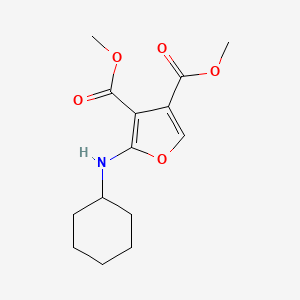

![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12534228.png)
![4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline](/img/structure/B12534232.png)
![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)

![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
